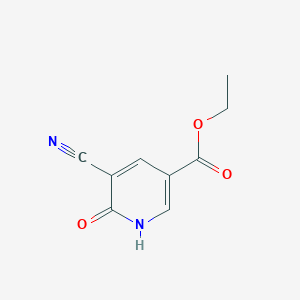

Ethyl 5-cyano-6-hydroxynicotinate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-cyano-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)8(12)11-5-7/h3,5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGMRETZBGIACU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)C(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 5 Cyano 6 Hydroxynicotinate and Its Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing the polysubstituted pyridine (B92270) core of Ethyl 5-cyano-6-hydroxynicotinate have traditionally relied on robust and well-established condensation and cross-coupling reactions.

Multi-component Condensation Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. dovepress.com Two classical MCRs are particularly relevant for the synthesis of the target compound's framework: the Hantzsch Pyridine Synthesis and the Guareschi-Thorpe Condensation.

The Hantzsch Pyridine Synthesis is a cornerstone for creating substituted pyridines. organic-chemistry.org The typical reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. chemtube3d.comfiveable.me The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to yield the aromatic pyridine ring. wikipedia.org A notable application of this reaction produces derivatives of this compound. For instance, a one-pot synthesis combines an aldehyde, ethyl acetoacetate, methyl 2-cyanoacetate, and ammonium (B1175870) acetate (B1210297) to form various 4-aryl-5-cyano-6-hydroxynicotinate esters.

The Guareschi-Thorpe Condensation provides a direct route to 2-pyridone (the tautomeric form of 2-hydroxypyridine) derivatives. This reaction condenses a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia. drugfuture.comnih.gov The mechanism is similar in principle to the Hantzsch synthesis and is highly effective for producing 6-hydroxy-cyanopyridines. nih.govrsc.org The reaction can also be performed with cyanoacetamide instead of a cyanoacetic ester. wikipedia.org

| Reaction Name | Key Reactants | Typical Product |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia Source | Substituted 1,4-Dihydropyridine (oxidized to Pyridine) |

| Guareschi-Thorpe | Cyanoacetic Ester, β-Dicarbonyl, Ammonia | 6-Hydroxypyridone Derivative |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile approach for constructing complex organic molecules, including functionalized pyridines. researchgate.net Rather than building the ring from acyclic precursors in one step, these strategies often involve the functionalization of a pre-existing heterocyclic core. This allows for the precise introduction of substituents like the cyano group.

Several strategies can be envisioned for the synthesis of this compound derivatives:

Cyanation of a Halopyridine: A key C-C bond-forming reaction could involve the palladium-catalyzed cyanation of a halogenated ethyl 6-hydroxynicotinate precursor.

Coupling of C-O Electrophiles: Significant advances have been made in the cross-coupling of less reactive C-O electrophiles, such as those derived from phenols or pyridones. rsc.org A 6-hydroxynicotinic acid derivative could be converted to a more reactive electrophile (e.g., a tosylate or fluorosulfonate) and subsequently coupled with various partners under palladium catalysis. researchgate.net

Hiyama Coupling: This palladium-catalyzed reaction couples organosiloxanes with organic halides. It has been used for the cross-coupling of allyl acetates with aryl and vinyl siloxanes, demonstrating its utility in forming C-C bonds with high stereoselectivity. organic-chemistry.org

| Coupling Strategy | Substrate 1 (Example) | Substrate 2 (Example) | Catalyst System (Typical) |

| Cyanation | Ethyl 5-halo-6-hydroxynicotinate | Zinc Cyanide | Pd(dba)₂ / dppf |

| C-O Activation | Ethyl 6-(fluorosulfonyloxy)nicotinate | Organoboron reagent | Pd(OAc)₂ / Ligand |

| Hiyama Coupling | Halonicotinate | Cyanophenyltrimethoxysilane | PdCl₂ / TBAF |

Base-Induced Cyclocondensation Approaches

Base-induced cyclocondensation reactions are fundamental to the formation of many heterocyclic rings, including the pyridone core of the target molecule. These reactions typically involve the formation of an enolate or other carbanionic intermediate that initiates an intramolecular ring-closing step.

The Guareschi-Thorpe reaction itself is a prime example of a base-induced cyclocondensation, where ammonia or a base promotes the initial Knoevenagel-type condensation and the subsequent cyclization and dehydration steps to form the stable 6-hydroxypyridone ring. drugfuture.comwikipedia.org

A related and powerful intramolecular reaction is the Thorpe-Ziegler reaction . This method involves the base-catalyzed intramolecular condensation of a dinitrile to form an enaminonitrile, which can be hydrolyzed to a cyclic ketone. wikipedia.orgbuchler-gmbh.comlscollege.ac.in A suitably designed acyclic precursor containing two nitrile groups and an ester function could theoretically be cyclized via this methodology to generate the core structure of this compound after tautomerization. The reaction proceeds via deprotonation of a carbon alpha to one nitrile group, which then attacks the carbon of the second nitrile group, leading to cyclization. numberanalytics.com

Novel and Efficient Synthetic Protocols

Recent research has focused on optimizing classical syntheses to improve efficiency, reduce environmental impact, and simplify procedures.

One-Pot Synthetic Procedures

A notable example is the one-pot synthesis of Ethyl 5-cyano-6-hydroxy-2-methyl-4-aryl-nicotinates. This procedure involves simply mixing an aromatic aldehyde, ethyl acetoacetate, methyl 2-cyanoacetate, and ammonium acetate in a methanol/toluene solvent system. The reaction proceeds through a cascade of condensation and cyclization events to afford the highly functionalized pyridine product directly. researchgate.net

Table: One-Pot Synthesis of Ethyl 5-cyano-6-hydroxy-2-methyl-4-aryl-nicotinate Derivatives

| Entry | Aldehyde Used | Product (Aryl Group) | Yield |

|---|---|---|---|

| 1 | Benzaldehyde | Phenyl | 22% |

| 2 | p-Chlorobenzaldehyde | 4-Chlorophenyl | 30% |

The Gewald reaction, which synthesizes 2-aminothiophenes, is another well-established one-pot method that proceeds from a carbonyl compound, an activated acetonitrile, and elemental sulfur, showcasing the power of one-pot strategies in heterocycle synthesis. acs.org

Environmentally Benign Synthetic Approaches

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of nicotinic acid synthesis, this often involves using alternative solvents, energy sources, or catalysts.

Aqueous Media: An advanced version of the Guareschi-Thorpe reaction has been developed that uses water as the solvent and ammonium carbonate as both the nitrogen source and reaction promoter. rsc.orgresearchgate.net This approach is inexpensive, eco-friendly, and often allows for simple product isolation by precipitation. rsc.org The Hantzsch synthesis has also been successfully performed in aqueous micelles under ultrasonic irradiation, achieving high yields. wikipedia.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate reaction times and improve yields for various heterocyclic syntheses, including modifications of the Hantzsch reaction. wikipedia.org

Alternative Catalysts: Research into greener catalysts includes the use of organocatalysts like salicylic (B10762653) acid for the Hantzsch reaction, which can be performed in a solvent-free environment. tandfonline.com

Reaction Mechanisms and Chemical Transformations of Ethyl 5 Cyano 6 Hydroxynicotinate

Fundamental Reactivity Patterns

The reactivity of Ethyl 5-cyano-6-hydroxynicotinate is governed by the interplay of its functional groups—the pyridine (B92270) ring, the cyano group, the ethyl ester, and the hydroxyl group—and their electronic effects.

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the presence of two strong electron-withdrawing groups: the cyano (-CN) group at C5 and the ethyl carboxylate (-COOEt) group at C3. This electron deficiency deactivates the ring towards electrophilic substitution.

Conversely, the electron-poor nature of the pyridine ring makes it susceptible to nucleophilic attack. The primary sites for nucleophilic substitution are the positions ortho and para to the ring nitrogen (C2, C4, and C6). However, the existing substituents significantly modulate this reactivity. The hydroxyl group at C6 is a key modulator. In its pyridone tautomeric form (see section 3.1.2), the C6 position is part of a vinylogous amide system, which alters its reactivity profile. In a related compound, Ethyl 6-chloro-5-cyano-2-methylnicotinate, the chloro substituent at C6 readily undergoes nucleophilic displacement. acs.org While the hydroxyl/oxo group at C6 is not a typical leaving group, its presence, along with the other electron-withdrawing groups, polarizes the ring, influencing where nucleophiles might add. The cyano group itself can act as an electrophilic site, with its carbon atom susceptible to nucleophilic attack under certain conditions. acs.org

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the hydroxy-pyridine form (3a) and the pyridin-2-one form (3b). For 6-hydroxypyridine derivatives, this equilibrium strongly favors the pyridone tautomer in most conditions. Studies on related hydroxynicotinic acids have shown that they crystallize as the oxo tautomers, featuring N-H and C=O bonds. researchgate.net

Figure 1: Tautomeric equilibrium between the 6-hydroxypyridine (3a) and 6-oxo-1,6-dihydropyridine (3b) forms.

Figure 1: Tautomeric equilibrium between the 6-hydroxypyridine (3a) and 6-oxo-1,6-dihydropyridine (3b) forms.

This tautomerism has a profound impact on the molecule's reactivity:

Amide-like Character: The pyridone form (3b) behaves as a vinylogous amide. This reduces the aromaticity of the ring compared to a true pyridine and imparts reactivity patterns characteristic of amides and enones.

Nucleophilicity: The oxygen atom of the carbonyl group is nucleophilic, allowing for reactions like O-alkylation. The ring nitrogen in the pyridone form is also nucleophilic and can be alkylated or acylated.

Ambident Nucleophile: The pyridone ring system can act as an ambident nucleophile, with reactions occurring at either the nitrogen or the oxygen atom, depending on the electrophile and reaction conditions (e.g., hard vs. soft electrophiles, solvent, counter-ion).

This equilibrium means that reaction pathways must be considered for both tautomers, as even a minor tautomer can be the reactive species under specific conditions.

Intramolecular Rearrangements and Cyclization Reactions

The structure of this compound and its tautomers provides a scaffold for various intramolecular reactions, including electrocyclizations and rearrangements.

Electrocyclic reactions are intramolecular, pericyclic reactions that involve the formation of a sigma bond at the termini of a conjugated pi-system. libretexts.orglibretexts.org While the direct 6π-electrocyclization of the this compound ring is not a typical reaction, the pyridone tautomer is structurally analogous to a conjugated dienone and can participate in related processes.

Photochemical reactions are common for 2-pyridones. acs.org Key photochemical reactions include:

[4π]-Electrocyclization: Upon irradiation, 2-pyridones can undergo a [4π]-electrocyclic ring closure to form highly strained 3-oxo-2-azabicyclo[2.2.0]hex-5-enes, often called "Dewar pyridones". acs.orgnih.gov

[4+4] Cycloaddition: In the presence of other dienes, 2-pyridones can act as a 4π component in intermolecular [4+4] photocycloadditions. acs.orgacs.org

Conversely, the 2-pyridone ring system can be formed through a thermal 6π-electrocyclization. A one-pot procedure involving the Curtius rearrangement of dienyl carboxylic acids generates dienyl isocyanates, which then undergo a 6π-electrocyclization to furnish substituted 2-pyridone products. nih.govacs.orgnih.gov This demonstrates the utility of 6π-electrocyclization as a synthetic route to the core structure of the pyridone tautomer.

The Dimroth rearrangement is an isomerization that occurs in many nitrogen-containing heterocycles, where an endocyclic and an exocyclic nitrogen atom (and their attached groups) switch places. nih.govnih.gov The reaction typically proceeds through a ring-opening/ring-closure sequence and can be catalyzed by acid, base, or heat. nih.govnih.gov

This compound itself does not undergo a Dimroth rearrangement. However, a structurally related iminopyrimidine, formed by converting the C6-oxo group to an imino group, could potentially undergo this transformation. The rearrangement rate is significantly influenced by the substituents on the ring. nih.govclockss.org

| Factor | Influence on Dimroth Rearrangement Rate | Relevance to a Nicotinate (B505614) System |

|---|---|---|

| Electron-withdrawing groups | Generally increase the rate by facilitating the initial nucleophilic attack and ring opening. nih.govudel.edu | A 5-cyano group, as present in the target molecule, is known to enhance rearrangement rates in related pyrimidine (B1678525) systems. udel.edu |

| pH of the medium | The reaction can be catalyzed by both acids and bases; the rate is often pH-dependent. nih.gov | The optimal pH would depend on the specific substrate and the stability of the open-ring intermediate. |

| Steric Effects | Bulky substituents can hinder the necessary conformational changes for ring-opening and closure, potentially slowing the reaction. clockss.org | Substituents at positions adjacent to the reacting centers could influence the rearrangement feasibility. |

| Thermodynamic Stability | The rearrangement is driven by the relative thermodynamic stability of the starting material and the rearranged product. nih.gov | The equilibrium would favor the more stable isomer. |

The Neber rearrangement is the conversion of a ketoxime into an α-amino ketone. nih.govacs.org The reaction mechanism involves the initial conversion of the oxime's hydroxyl group into a better leaving group (e.g., a tosylate). A base then removes an alpha-proton, and the resulting carbanion displaces the leaving group to form a transient 2H-azirine intermediate. Subsequent hydrolysis of the azirine yields the α-amino ketone. nih.govresearchgate.net

To apply this rearrangement to a nicotinic acid derivative, a suitable ketoxime precursor would be required. For instance, a pyridyl methyl ketone can be converted to its oxime and then a tosylate. researchgate.net This derivative, upon treatment with base, would be expected to undergo the Neber rearrangement. While not a direct reaction of this compound, this illustrates a potential synthetic pathway to introduce an α-amino ketone functionality into a nicotinic acid-based scaffold, a valuable transformation in medicinal chemistry. figshare.com

Dearomatization Strategies and Cycloaddition Reactions

The aromatic pyridine core of this compound can be rendered susceptible to dearomatization through strategic activation, leading to the formation of partially saturated dihydropyridine (B1217469) derivatives. Furthermore, the nicotinic framework can be transformed into reactive intermediates, such as oxidopyridinium ions, which readily engage in cycloaddition reactions to construct intricate polycyclic systems.

Nucleophilic Dearomatization of the Pyridine Core

The nucleophilic dearomatization of pyridines is a powerful strategy for the synthesis of three-dimensional molecular architectures from flat, aromatic precursors. Due to the inherent aromatic stability of the pyridine ring, this transformation typically requires activation of the ring system to facilitate nucleophilic attack. For this compound, the presence of electron-withdrawing cyano and ethyl carboxylate groups inherently enhances the electrophilicity of the pyridine core, making it more amenable to dearomatization.

A common strategy to further activate the pyridine ring towards nucleophilic attack is through N-functionalization, which generates a pyridinium (B92312) salt. This process further reduces the electron density of the ring, making it highly susceptible to the addition of nucleophiles. Various nucleophilic species, including organometallic reagents, enolates, and heteroaromatics, can be employed in these reactions.

Catalysis, particularly with transition metals like copper, has emerged as a key technology in achieving highly regio- and stereoselective dearomatization of pyridines. Chiral copper complexes, for instance, have been shown to catalyze the C-4 regioselective addition of various nucleophiles to pyridines, leading to the formation of enantioenriched dihydropyridines. While specific studies on the nucleophilic dearomatization of this compound are not extensively documented, the principles established for related nicotinates and activated pyridines provide a strong foundation for predicting its reactivity. The general mechanism involves the activation of the pyridine, followed by nucleophilic attack, which disrupts the aromaticity and forms a stable dihydropyridine product.

| Substrate (Analogous) | Nucleophile | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Alkyl-3-cyanopyridinium salt | Aldehyde | Chiral N-heterocyclic carbene (NHC) | 4-Acyl-1,4-dihydropyridine | Up to 78 (ee) | nih.gov |

| Quinolines | Grignard reagents | Chiral Copper(I) complex, Lewis Acid | C-4 functionalized dihydroquinolines | High | researchgate.net |

| Pyridines | Styrenes | Chiral Copper complex, dimethoxymethyl silane | 1,4-Dihydropyridines | Good |

Cycloaddition Reactions of Oxidopyridinium Ions Derived from Nicotinates

Oxidopyridinium ions, which can be generated from 3-hydroxypyridine (B118123) derivatives, are valuable intermediates in cycloaddition chemistry. For nicotinates such as ethyl 5-hydroxynicotinate, which is structurally analogous to the titular compound, the generation of an N-substituted oxidopyridinium ion sets the stage for pericyclic reactions, most notably [4+3] cycloadditions.

The process typically involves the N-alkylation or N-acylation of the pyridine nitrogen, followed by deprotonation of the hydroxyl group to form the zwitterionic oxidopyridinium species. These intermediates can then react with a variety of dienes to yield bicyclic nitrogenous structures. Research has shown that N-methylation of methyl 5-hydroxynicotinate, followed by reaction with a diene in the presence of a base like triethylamine (B128534), affords [4+3] cycloadducts in good to excellent yields. researchgate.netnsf.gov High regioselectivity has been observed with 1-substituted and 1,2-disubstituted butadienes. researchgate.net

The endo/exo selectivity of these cycloadditions can be influenced by the substituents on the diene. For instance, the use of a 2-silyl-substituted diene has been shown to direct the cycloaddition to favor the endo isomer with high diastereoselectivity. acs.org Density functional theory (DFT) calculations suggest that these [4+3] cycloadditions proceed through a concerted mechanism. researchgate.net These reactions provide rapid access to complex molecular scaffolds, such as the 7-azabicyclo[4.3.1]decane ring system, which is a core structure in several natural products. nsf.gov The reactivity of oxidopyridinium ions in cycloadditions is influenced by factors such as aromaticity loss and reactant distortion. rsc.org

| Oxidopyridinium Ion Precursor | Diene | Conditions | Product | Yield (%) | Selectivity (endo:exo) | Reference |

| N-Methyl-5-methoxy-3-oxidopyridinium | Ethyl propiolate | THF, reflux | 2-Dimethylamino-6-methoxytropone-4-carboxylate | 87 | N/A | |

| N-Methylated methyl 5-hydroxynicotinate | 2,3-Dimethyl-1,3-butadiene | Triethylamine | [4+3] Cycloadduct | Good | N/A | researchgate.net |

| N-Methylated methyl 5-hydroxynicotinate | 1-Substituted butadienes | Triethylamine | [4+3] Cycloadduct | Good | High regioselectivity | researchgate.net |

| Oxidopyridinium ion 2 | 2-Trialkylsilyl-4-alkylbutadiene | Triethylamine, MeCN, 85°C, 24h | endo-[4+3] Cycloadduct | 67-93 | 82:18 to 91:9 | acs.org |

Advanced Spectroscopic and Crystallographic Elucidation of Ethyl 5 Cyano 6 Hydroxynicotinate and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity of atoms can be established.

The ¹H NMR spectrum of a substituted ethyl nicotinate (B505614) derivative is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the ethyl ester group, and any other substituents. For a compound like ethyl 5-cyano-6-hydroxynicotinate, the pyridone tautomer is often favored.

The ethyl group will typically present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) due to spin-spin coupling. The chemical shift of the methylene quartet is expected to be in the range of δ 4.0-4.5 ppm, being deshielded by the adjacent oxygen atom of the ester. The methyl triplet would appear further upfield, typically around δ 1.2-1.4 ppm.

The proton on the pyridine ring (H-2 or H-4, depending on the tautomeric form and substitution) would appear as a singlet in a specific region of the aromatic spectrum. The position of this signal is highly dependent on the electronic environment created by the surrounding functional groups. Additionally, a broad singlet corresponding to the hydroxyl or N-H proton is anticipated, with its chemical shift being concentration and solvent dependent.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Typical Coupling Constant (J, Hz) |

| -CH₃ (ethyl) | 1.2 - 1.4 | Triplet | 7.0 - 7.2 |

| -CH₂- (ethyl) | 4.0 - 4.5 | Quartet | 7.0 - 7.2 |

| Aromatic-H | 7.0 - 8.5 | Singlet | - |

| -OH / -NH | Variable (broad) | Singlet | - |

The ¹³C NMR spectrum provides information on all unique carbon atoms within the molecule. For this compound, distinct signals are expected for the carbons of the pyridine ring, the cyano group, and the ethyl ester.

The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum, around δ 160-170 ppm. The carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm), with their specific shifts influenced by the electron-withdrawing cyano group and the electron-donating hydroxyl group. The cyano carbon itself gives a characteristic signal, typically in the range of δ 115-125 ppm. The carbons of the ethyl group will appear upfield, with the -CH₂- carbon around δ 60-65 ppm and the -CH₃- carbon around δ 14-15 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| -C H₃ (ethyl) | 14 - 15 |

| -C H₂- (ethyl) | 60 - 65 |

| Pyridine Ring Carbons | 100 - 160 |

| -C N (cyano) | 115 - 125 |

| -C =O (ester) | 160 - 170 |

To unequivocally assign all proton and carbon signals, especially in more complex analogues, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, which would confirm the relationship between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (like the carbonyl, cyano, and substituted ring carbons) by their long-range couplings to nearby protons. For instance, correlations from the methylene protons of the ethyl group to the ester carbonyl carbon would confirm its assignment.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for assessing the purity of a synthesized compound and confirming its identity. In the analysis of a nicotinate derivative, the GC would show a single peak if the sample is pure, and the associated mass spectrum would provide the molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

For this compound (C₉H₈N₂O₃), the expected molecular weight is approximately 192.17 g/mol . The mass spectrum would show a molecular ion peak at m/z = 192. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) from the ester, leading to a significant fragment ion. Other characteristic fragments could arise from the loss of carbon monoxide (CO, 28 Da) or the cleavage of the pyridine ring. The analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

O-H/N-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl group, which may also be involved in hydrogen bonding. If the compound exists in the pyridone tautomeric form, this band would correspond to the N-H stretch.

C≡N stretch: A sharp, medium-intensity absorption band around 2220-2260 cm⁻¹ is a clear indicator of the cyano group.

C=O stretch: A strong, sharp absorption band in the range of 1650-1750 cm⁻¹ is characteristic of the carbonyl group of the ester. The exact position can be influenced by conjugation with the pyridine ring. If the pyridone tautomer is present, an additional amide carbonyl stretch may appear around 1640-1680 cm⁻¹.

C-O stretch: Absorptions corresponding to the C-O stretching of the ester group are expected in the 1000-1300 cm⁻¹ region.

C=C and C=N stretches: Aromatic ring stretching vibrations typically appear in the 1400-1600 cm⁻¹ region.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| O-H / N-H (stretch) | 3200 - 3600 | Broad, Medium-Strong |

| C≡N (stretch) | 2220 - 2260 | Sharp, Medium |

| C=O (ester stretch) | 1650 - 1750 | Strong, Sharp |

| C=C / C=N (ring stretch) | 1400 - 1600 | Medium-Strong |

| C-O (ester stretch) | 1000 - 1300 | Medium-Strong |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as an unparalleled technique for the direct visualization of molecular structures at the atomic level. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within a crystal lattice, offering critical insights into the conformation and packing of molecules.

Single Crystal X-ray Diffraction Analysis

While a specific single crystal X-ray diffraction study for this compound is not publicly available in the searched literature, the molecular structure can be confidently predicted based on the analysis of closely related nicotinic acid and hydroxypyridine derivatives. The molecule is expected to be largely planar due to the aromaticity of the pyridine ring. The ethyl ester group, however, would introduce a degree of conformational flexibility.

The crystal structure of analogous compounds, such as ethyl nicotinate and its derivatives, reveals characteristic bond lengths and angles. For instance, the C-C and C-N bonds within the pyridine ring are expected to exhibit lengths intermediate between single and double bonds, consistent with their aromatic character. The C-O bonds of the ester group will have distinct double and single bond character.

To illustrate typical crystallographic parameters for related structures, the following interactive table presents data from a selection of analogous compounds.

| Compound/Feature | Parameter | Value |

| Ethyl Nicotinate Analogue | C-C (ring) | ~1.39 Å |

| C-N (ring) | ~1.34 Å | |

| C=O (ester) | ~1.21 Å | |

| C-O (ester) | ~1.33 Å | |

| C-C-N (ring angle) | ~123° | |

| Hydroxypyridine Analogue | C-O (hydroxyl) | ~1.36 Å |

| O-H | ~0.96 Å | |

| Cyano Substituted Pyridine | C≡N | ~1.15 Å |

| C-C≡N (angle) | ~178° |

Note: The data in this table is representative and compiled from various sources on analogous structures. The exact values for this compound may vary.

Supramolecular Interactions in Crystal Lattices of Related Compounds

The solid-state architecture of organic molecules is governed by a variety of non-covalent interactions. In the case of this compound and its analogues, hydrogen bonding is expected to be a dominant force in directing the crystal packing. The presence of a hydroxyl group (a hydrogen bond donor) and a pyridine nitrogen, a cyano nitrogen, and the carbonyl oxygen of the ester group (all hydrogen bond acceptors) allows for a rich variety of hydrogen bonding motifs.

Studies on related hydroxypyridinium salts and nicotinamide (B372718) co-crystals have demonstrated the prevalence of strong hydrogen bonds, such as O-H···N and N-H···O interactions, which often lead to the formation of well-defined supramolecular synthons. nih.govnih.govresearchgate.net These synthons can then assemble into higher-order structures like chains, layers, or three-dimensional networks. For example, in a co-crystal of ethyl-paraben and nicotinamide, a dense network of hydrogen bonds intimately associates the two components. nih.gov

The hydroxyl group of this compound can form a strong hydrogen bond with the nitrogen atom of the pyridine ring of an adjacent molecule, leading to the formation of robust chains or dimers. The cyano group can also participate in weaker C-H···N hydrogen bonds. Furthermore, C-H···O interactions involving the ethyl group and the carbonyl oxygen are also highly probable.

The interplay of these various supramolecular interactions ultimately determines the final crystal structure, influencing physical properties such as melting point, solubility, and stability. The principles of crystal engineering, which involve the rational design of crystal structures based on an understanding of these interactions, are actively applied to nicotinic acid derivatives and other functional organic molecules. worktribe.com

Computational and Theoretical Chemistry of Ethyl 5 Cyano 6 Hydroxynicotinate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like Ethyl 5-cyano-6-hydroxynicotinate, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which offers a good balance between accuracy and computational cost for organic molecules.

Electronic Structure and Molecular Orbital Analysis

A key aspect of DFT studies is the analysis of the molecule's electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap generally indicates a more reactive molecule.

For analogous cyanopyridine derivatives, DFT calculations have been used to determine these energies and map the electron density distribution of the HOMO and LUMO. nih.gov Such an analysis for this compound would reveal the regions of the molecule most likely to act as electron donors (where the HOMO is localized) and electron acceptors (where the LUMO is localized). This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Reaction Coordinate and Transition State Modeling

DFT can also be employed to model chemical reactions involving this compound. By mapping the reaction coordinate, researchers can identify the transition state—the highest energy point along the reaction pathway—and calculate its energy. This information is vital for determining the reaction's feasibility and rate.

For instance, in studies of related heterocyclic compounds, DFT has been used to elucidate reaction mechanisms, such as cyclization reactions, by calculating the activation energy barriers. beilstein-journals.org A similar approach for this compound could shed light on its synthesis mechanisms or its metabolic pathways if it were to be investigated as a bioactive compound.

Computational Prediction of Binding Modes via Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

While no specific molecular docking studies have been published for this compound, research on other nicotinic acid and pyridinone derivatives demonstrates the utility of this approach. mdpi.comfrontiersin.org In these studies, the molecule of interest is docked into the active site of a target protein, and the binding affinity is calculated, often expressed as a docking score. The interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein are then analyzed.

For this compound, a hypothetical docking study could involve a target protein where nicotinic acid derivatives are known to bind. The results would predict the binding mode and affinity, providing a basis for its potential biological activity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Value |

| Docking Score (kcal/mol) | -7.2 |

| Interacting Residues | TYR23, SER45, LYS89 |

| Hydrogen Bond Interactions | 2 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Quantum Chemical Parameters and Reactivity Prediction

From the optimized molecular geometry obtained through DFT calculations, a range of quantum chemical parameters can be derived. These parameters provide a quantitative measure of the molecule's reactivity and are often used in Quantitative Structure-Activity Relationship (QSAR) studies.

These descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on various heterocyclic compounds have shown that these parameters can be correlated with experimental observations of chemical behavior and biological activity. researchgate.net For this compound, the calculation of these parameters would provide a detailed profile of its chemical reactivity, aiding in the prediction of its behavior in different chemical environments.

Table 3: Hypothetical Quantum Chemical Parameters for this compound

| Parameter | Value (eV) |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Synthetic Applications and Chemical Derivatization of the Ethyl 5 Cyano 6 Hydroxynicotinate Scaffold

Precursor in Diverse Heterocyclic Synthesis

The strategic placement of multiple reactive sites on the ethyl 5-cyano-6-hydroxynicotinate ring makes it an ideal starting material for the synthesis of a variety of other heterocyclic systems. The inherent reactivity of the hydroxypyridine tautomer, combined with the electrophilic and nucleophilic potential of its substituents, allows for the systematic construction of novel and fused ring systems.

Synthesis of Novel Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

The this compound scaffold itself is a substituted pyridine, and it serves as a key intermediate for the synthesis of more complex pyridine structures. For instance, novel pyridone derivatives can be synthesized via one-pot reactions involving various aldehydes and active methylene (B1212753) compounds.

Furthermore, the vicinal amino and cyano groups that can be generated from the core structure are perfect precursors for fused pyrimidine rings. A notable application is the synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives. In a typical reaction sequence, 2-oxo-pyridine-3,5-dicarbonitriles, which can be derived from related precursors, undergo cyclocondensation. The reaction with formic acid and a catalytic amount of sulfuric acid leads to the formation of tetrahydropyrido[2,3-d]pyrimidine-4,7-diones. beilstein-journals.org This transformation highlights the utility of the cyanopyridine framework in building bicyclic systems of medicinal interest. beilstein-journals.orgnih.gov

| Starting Material | Reagent | Product | Reference |

| 2-Oxo-pyridine-3,5-dicarbonitrile derivative | Formic Acid / H₂SO₄ | Tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative | beilstein-journals.org |

| 2-Oxo-pyridine-3,5-dicarbonitrile derivative | Acetic Anhydride (B1165640) | 2-Methyl-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione derivative | beilstein-journals.org |

| 2-Cyano-N-cyclohexyl acrylamide | Cyanoacetamide | 2-Amino-4-(aryl)-5-cyano-1-cyclohexyl-6-oxo-1,6-dihydropyridine-3-carboxamide | nih.gov |

Formation of Fused Heterocyclic Systems (e.g., Pyridazinones, Naphthyridines, Furopyridines)

The versatility of this compound extends to the synthesis of various fused heterocyclic systems.

Furopyridines: Synthetic routes to furopyridines often start from hydroxynicotinates. For example, ethyl 6-hydroxynicotinate can be a precursor to the furopyridine skeleton through a sequence involving Pd-catalyzed coupling with an acetylene (B1199291) derivative followed by cyclization. Given the structural similarity, this compound is a viable candidate for analogous transformations to produce cyano-substituted furopyridines.

Naphthyridines: Naphthyridines, or pyridopyridines, are another class of bicyclic heterocycles accessible from this scaffold. Synthetic protocols for 1,6-naphthyridin-2(1H)-ones have been developed from preformed pyridone structures. The 6-hydroxynicotinonitrile (B1311003) core, which is the tautomeric form of 6-oxo-1,6-dihydropyridine-5-carbonitrile, provides the necessary framework for the annulation of a second pyridine ring through condensation reactions with appropriate C3 synthons. researchgate.net

Pyridazinones: The reaction of related β-cyano esters with hydrazine (B178648) hydrate (B1144303) is known to produce pyridazinone derivatives. researchgate.net This reaction proceeds through the formation of a hydrazide intermediate followed by intramolecular cyclization. By analogy, treating this compound with hydrazine hydrate is expected to initially form the corresponding carbohydrazide, which can subsequently cyclize with the adjacent ketone (in the pyridone tautomer) to furnish a fused pyridopyridazinone system.

Construction of Complex Molecular Architectures

This compound is a valuable tool in multicomponent reactions (MCRs), which allow for the assembly of complex molecules in a single, efficient step. For example, a one-pot, four-component reaction involving an aldehyde, malononitrile (B47326), ethyl acetoacetate, and an amine can lead to highly substituted dihydropyridine (B1217469) derivatives. Utilizing a precursor like this compound in such cascade strategies enables the rapid generation of molecular diversity and the construction of intricate scaffolds that are of interest in medicinal chemistry and material science.

Functional Group Interconversions and Modifications

The functional groups present on the this compound scaffold—the ethyl ester and the nitrile group—can be selectively transformed, providing pathways to a wide range of derivatives.

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester group can be readily hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. nih.gov The most common method is saponification, which involves treating the ester with an aqueous base like sodium hydroxide, followed by acidification. nih.gov This process converts this compound into 5-cyano-6-hydroxynicotinic acid.

This transformation is a critical step in many synthetic sequences, as the resulting carboxylic acid can undergo further reactions. For example, it can be decarboxylated to provide 6-hydroxynicotinonitrile, or it can be activated and coupled with amines or alcohols to form amides or different esters, respectively. nih.gov

Transformations of the Nitrile Group

The nitrile (cyano) group is one of the most versatile functional groups in organic synthesis and can be converted into a variety of other functionalities. researchgate.netlibretexts.org Its transformations significantly expand the synthetic utility of the this compound scaffold.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. Partial hydrolysis yields a carboxamide, while complete hydrolysis gives a carboxylic acid. libretexts.org This provides an alternative route to di-acid or amide-acid derivatives from the parent molecule.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This introduces a basic, nucleophilic center, enabling further derivatization.

Reaction with Organometallics: Grignard reagents or organolithium reagents can add to the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine anion yields a ketone. libretexts.org This allows for the introduction of various alkyl or aryl side chains.

Cyclization: The nitrile group is an excellent electrophile and can participate in cyclization reactions. As mentioned previously, it can react with an adjacent amino group to form fused pyrimidine rings, a key step in the synthesis of pyridopyrimidines. nih.gov

The following table summarizes the key transformations of the nitrile group:

| Reaction Type | Reagents | Product Functional Group | Reference |

| Hydrolysis (partial) | H₂O, H⁺ or OH⁻ (controlled) | Carboxamide | libretexts.org |

| Hydrolysis (complete) | H₂O, H⁺ or OH⁻ (strong) | Carboxylic Acid | libretexts.org |

| Reduction | LiAlH₄, then H₂O | Primary Amine | libretexts.org |

| Addition of Organometallics | 1. R-MgX or R-Li2. H₃O⁺ | Ketone | libretexts.org |

| Cyclization | Intramolecular nucleophile (e.g., -NH₂) | Fused Heterocycle (e.g., Pyrimidine) | nih.gov |

Derivatization of the Hydroxyl Moiety

The transformation of the 6-hydroxyl group into an alkoxy or aryloxy substituent is a common strategy to explore the structure-activity relationships of nicotinic acid derivatives. This is typically achieved through O-alkylation or O-arylation reactions, with the Williamson ether synthesis being a prominent method.

O-Alkylation:

The O-alkylation of this compound is generally carried out by reacting it with an appropriate alkyl halide in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that subsequently attacks the electrophilic carbon of the alkyl halide in an SN2 reaction.

A common procedure involves the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). For instance, the reaction of this compound with various alkyl halides under these conditions affords the corresponding 6-alkoxy derivatives. The choice of the alkylating agent can range from simple alkyl halides to more complex functionalized halides, enabling the introduction of diverse side chains.

For example, the synthesis of ethyl 5-cyano-6-(benzyloxy)nicotinate can be achieved by treating the parent hydroxynicotinate with benzyl (B1604629) bromide and potassium carbonate in DMF. The reaction mixture is typically stirred at an elevated temperature to ensure complete conversion.

Illustrative Research Findings:

While specific, high-throughput screening data for the derivatization of this compound is not extensively documented in publicly available literature, the general principles of O-alkylation are well-established. The following table illustrates the expected products from the reaction of this compound with various alkylating agents, based on standard chemical principles.

| Alkylating Agent | Reagents and Conditions | Expected Product |

| Methyl Iodide | K₂CO₃, DMF | Ethyl 5-cyano-6-methoxynicotinate |

| Ethyl Bromide | K₂CO₃, DMF | Ethyl 5-cyano-6-ethoxynicotinate |

| Benzyl Bromide | K₂CO₃, DMF | Ethyl 5-cyano-6-(benzyloxy)nicotinate |

| Propargyl Bromide | K₂CO₃, DMF | Ethyl 5-cyano-6-(prop-2-yn-1-yloxy)nicotinate |

O-Acylation:

In addition to ether formation, the hydroxyl group can be converted to an ester through O-acylation. This is typically accomplished by reacting the hydroxynicotinate with an acyl chloride or an acid anhydride in the presence of a base, often a tertiary amine like triethylamine (B128534) or pyridine, which acts as a scavenger for the generated hydrochloric acid.

This reaction allows for the introduction of various acyl groups, thereby modifying the electronic and steric properties of the molecule. For instance, reaction with acetyl chloride would yield ethyl 6-acetoxy-5-cyanoniconate.

The derivatization of the hydroxyl moiety of this compound provides a versatile platform for the synthesis of a wide range of novel compounds. The selection of the appropriate alkylating or acylating agent, along with optimized reaction conditions, is crucial for achieving high yields and purity of the desired derivatives. These modified compounds can then be utilized in further synthetic transformations or evaluated for their biological activities.

Green Chemistry Principles in the Synthesis and Transformation of Ethyl 5 Cyano 6 Hydroxynicotinate

Reaction in Sustainable Solvents (e.g., Aqueous Media, Glycerol (B35011), PEG)

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs) which pose risks to human health and the environment. Consequently, research has focused on replacing these with sustainable alternatives such as water, glycerol, and polyethylene (B3416737) glycol (PEG).

While specific studies on the synthesis of Ethyl 5-cyano-6-hydroxynicotinate in aqueous media are not extensively documented in publicly available research, the synthesis of structurally related pyridine (B92270) derivatives has been successfully demonstrated in water. For instance, the one-pot, three-component synthesis of spirooxindoles, which share a heterocyclic core, has been efficiently carried out in refluxing water using a magnetically recoverable nano copper ferrite (B1171679) catalyst. nih.gov This suggests the potential for developing aqueous synthetic routes for this compound.

More directly relevant is the investigation into the use of other green solvents for nicotinate (B505614) synthesis. A study on the synthesis of a related compound, ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate, has shown that the reaction is effective in various green solvents, including glycerol and polyethylene glycol-200 (PEG-200). researchgate.net This research demonstrates the feasibility of employing these sustainable solvents in the synthesis of cyanopyridine derivatives.

In a similar vein, PEG-200 has been utilized as a biodegradable and recyclable solvent for the catalyst-free, one-pot, three-component synthesis of functionalised N-amino-3-cyano-2-pyridones. researchgate.net This protocol, which involves the reaction of aldehydes, cyanoacetohydrazide, and malononitrile (B47326) or ethyl cyanoacetate, highlights the dual role of PEG-200 as both a solvent and a promoter of the reaction, proceeding through a cascade of reactions including Knoevenagel condensation, Michael addition, and intramolecular cyclization. researchgate.net The use of PEG-200 offers several advantages, including being non-toxic, economical, and readily available. researchgate.net

The following table summarizes the findings on the use of green solvents for the synthesis of a nicotinate derivative, providing a basis for their application in the synthesis of this compound.

| Solvent | Reactants | Product | Yield (%) | Conditions | Reference |

| Glycerol | 1-Naphthaldehyde, Ethyl acetoacetate, Ammonium (B1175870) acetate (B1210297) | Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate | - | - | researchgate.net |

| PEG-200 | 1-Naphthaldehyde, Ethyl acetoacetate, Ammonium acetate | Ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate | - | - | researchgate.net |

| PEG-200 | Aldehydes, Malononitrile, Cyanoacetohydrazide | Functionalised N-amino-3-cyano-2-pyridone | Good to Excellent | Catalyst-free, 100°C | researchgate.net |

Development of Recyclable Catalytic Systems for Nicotinate Synthesis

The development of heterogeneous and recyclable catalysts is a cornerstone of green chemistry, offering advantages such as ease of separation, reduced waste generation, and the potential for continuous processing. Several innovative and recyclable catalytic systems have been developed for the synthesis of pyridine and dihydropyridine (B1217469) derivatives, which could be adapted for the synthesis of this compound.

Nano Copper Ferrite: Magnetically separable nano copper ferrite (CuFe₂O₄) has emerged as an efficient and reusable catalyst for the one-pot, three-component synthesis of polysubstituted pyridine derivatives. nih.gov In a typical reaction, aromatic aldehydes, malononitrile, and substituted phenols are reacted in the presence of the nano copper ferrite catalyst in ethanol. nih.gov The catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss in its catalytic activity. nih.govnih.gov This methodology offers high yields, short reaction times, and operational simplicity. nih.govnih.gov

Zn[(L)-proline]: The complex of zinc with the amino acid L-proline, Zn[(L)-proline], has been demonstrated as a green and recyclable catalyst for the synthesis of 1,4-dihydropyridines under solvent-free and microwave irradiation conditions. researchgate.net This method involves the condensation of aldehydes, ethyl acetoacetate, and ammonium acetate. researchgate.net The catalyst is easily recoverable and can be reused several times with only a slight reduction in its activity, making it an environmentally and economically attractive option. researchgate.net L-proline itself has also been used as an organocatalyst for the synthesis of hydrazide derivatives, showcasing its versatility in green synthesis. mdpi.com

Magnetite-Supported Graphitic Carbon Nitride: A novel catalyst comprising magnetite-supported graphitic carbon nitride has been developed for the synthesis of pyridine derivatives. acs.org This heterogeneous catalyst facilitates a one-pot, four-component reaction under mild conditions and can be efficiently recovered and reused multiple times without a significant decrease in its catalytic performance. acs.org

PET@UiO-66 Vials: In a particularly innovative approach, the inner surface of polyethylene terephthalate (B1205515) (PET) vials has been modified with the metal-organic framework (MOF) UiO-66 to create a catalytic reactor. acs.orgacs.org These PET@UiO-66 vials have been successfully employed as a robust and recyclable catalyst for the sustainable synthesis of 2,4,6-trisubstituted pyridines. acs.orgacs.org The catalyst is integral to the reaction vessel, simplifying the workup process and allowing for the direct reuse of the vial in subsequent reactions. acs.org

The table below provides an overview of the performance and recyclability of these catalytic systems in the synthesis of pyridine derivatives.

| Catalyst | Reaction | Solvent | Yield (%) | Catalyst Recyclability (Number of Cycles) | Reference |

| Nano Copper Ferrite (CuFe₂O₄) | Synthesis of polysubstituted pyridines | Ethanol | High | 5 | nih.govnih.gov |

| Zn[(L)-proline] | Synthesis of 1,4-dihydropyridines | Solvent-free (Microwave) | High to Excellent | 3 | researchgate.net |

| Magnetite-Supported Graphitic Carbon Nitride | Synthesis of novel pyridines | Ethanol (Microwave) | 82-94 | Several | acs.org |

| PET@UiO-66 Vials | Synthesis of 2,4,6-trisubstituted pyridines | THF | Good to Excellent | 5 | acs.orgacs.org |

The successful application of these recyclable catalysts in the synthesis of various pyridine scaffolds strongly suggests their potential for adaptation to the production of this compound, paving the way for more sustainable and efficient manufacturing processes.

Future Research Directions in Ethyl 5 Cyano 6 Hydroxynicotinate Chemistry

Exploration of Uncharted Reactivity and Transformation Pathways

The inherent reactivity of Ethyl 5-cyano-6-hydroxynicotinate offers a fertile ground for discovering novel chemical transformations. The electron-withdrawing nature of the cyano and ester groups, combined with the electron-donating hydroxyl group, creates a unique electronic environment within the pyridine (B92270) ring, suggesting avenues for selective functionalization.

Future investigations could focus on the following:

Ring-Opening and Rearrangement Reactions: The pyridone tautomer of this compound could be a substrate for novel ring-opening transformations, potentially leading to the synthesis of complex acyclic or different heterocyclic systems. Inspired by studies on other substituted pyridones, reactions with binucleophiles could lead to the construction of fused polycyclic pyridone structures. mdpi.com

Domino and Cascade Reactions: The multiple functional groups present in the molecule are ideal for designing domino or cascade reactions. For instance, a reaction could be initiated at the hydroxyl group, followed by an intramolecular cyclization involving the cyano or ester function, leading to complex polycyclic molecules in a single step. One-pot, multi-component reactions involving this scaffold could also yield highly functionalized pyridone derivatives. rsc.org

C-H Functionalization: Direct C-H functionalization of the pyridine ring, a notoriously challenging but highly desirable transformation, represents a significant frontier. While the electronic nature of pyridines makes them less reactive towards electrophilic substitution, modern catalytic methods, including transition-metal catalysis, could enable the selective introduction of new substituents at the remaining C-H bond of the pyridine core. acs.org

Radical Chemistry and Photoredox Catalysis: The use of photoredox catalysis could unlock novel reactivity pathways. For example, the generation of radical intermediates from the pyridine ring or its substituents could enable previously inaccessible carbon-carbon and carbon-heteroatom bond formations. rsc.orgnih.gov This approach could be used for the regioselective alkylation or arylation of the pyridine core under mild conditions. rsc.org

Transformations of the Cyano Group: Beyond simple hydrolysis or reduction, the cyano group can participate in various cycloaddition reactions and can be a precursor for other functional groups. For instance, it could be transformed into an aldehyde, which can then be used in further synthetic elaborations. nih.gov

The exploration of these uncharted pathways will not only expand the fundamental understanding of pyridine chemistry but also provide access to novel molecular scaffolds with potential applications in various fields of chemical science.

Application of Advanced Computational Modeling for Novel Chemical Discoveries

The integration of computational chemistry is a powerful tool for accelerating chemical research. Density Functional Theory (DFT) calculations and other molecular modeling techniques can provide deep insights into the structure, reactivity, and properties of this compound and its derivatives, guiding experimental work and enabling the rational design of new molecules.

Future computational studies could include:

Reactivity and Mechanistic Studies: DFT calculations can be employed to investigate the mechanisms of potential reactions, predict the regioselectivity of functionalization, and understand the stability of intermediates. nih.govresearchgate.net For example, computational analysis can help in predicting the most favorable site for electrophilic or nucleophilic attack on the pyridine ring. researchgate.net

Prediction of Physicochemical Properties: Computational models can predict key physicochemical properties of novel derivatives, such as solubility, electronic properties (HOMO-LUMO gap), and spectroscopic signatures (NMR, IR). researchgate.netnih.gov This information is crucial for the characterization of new compounds and for tailoring molecules for specific applications.

Virtual Screening and Drug Design: Given that pyridone and nicotinic acid scaffolds are present in many biologically active molecules, computational methods like molecular docking can be used to screen virtual libraries of this compound derivatives against biological targets. frontiersin.orgnih.govnih.gov This in silico approach can identify promising candidates for further synthesis and biological evaluation, for example, as potential enzyme inhibitors. researchgate.net

The synergy between computational predictions and experimental validation will be instrumental in navigating the vast chemical space accessible from this compound, leading to more efficient and targeted discovery of novel compounds.

Table 1: Application of Computational Methods in Pyridine Chemistry

| Computational Method | Application in Pyridine Chemistry | Potential for this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of regioselectivity, calculation of electronic properties. nih.govresearchgate.net | Predicting the most reactive sites, understanding the mechanism of novel transformations, calculating spectroscopic data for new derivatives. |

| Molecular Docking | Screening of virtual libraries against biological targets, predicting binding modes and affinities of ligands. nih.govnih.gov | Identifying potential biological targets, designing novel bioactive derivatives for applications in medicinal chemistry. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate chemical structure with biological activity. frontiersin.org | Predicting the biological activity of new derivatives based on their structural features. |

| Ab initio Calculations | High-accuracy calculations of molecular properties and reaction energies. | Providing benchmark data for calibrating more approximate computational methods. |

Integration with Emerging Synthetic Methodologies for Enhanced Accessibility

The accessibility of a chemical compound is a cornerstone of its utility. While classical synthetic methods for pyridines exist, emerging technologies offer significant advantages in terms of efficiency, sustainability, and the ability to create diverse molecular libraries. illinois.edu

Future research should focus on integrating these modern synthetic methodologies for the production of this compound and its derivatives:

Continuous Flow Synthesis: Flow chemistry offers improved safety, scalability, and reaction control compared to traditional batch processes. scispace.comshd-pub.org.rs The synthesis of pyridone derivatives has been successfully demonstrated in continuous flow systems, often with reduced reaction times and improved yields. scispace.comresearchgate.net Applying this technology to the synthesis of this compound could enable its large-scale and on-demand production. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. rsc.org The synthesis of nicotinic acid derivatives and other heterocyclic compounds has been shown to be more efficient under microwave conditions. rsc.orgnih.gov This methodology could be particularly useful for the rapid generation of a library of derivatives for screening purposes.

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative to traditional chemical methods. nih.govacademie-sciences.fryoutube.com Nitrilase enzymes, for instance, can hydrolyze nitriles to carboxylic acids under mild conditions and have been used in the synthesis of nicotinic acid. nih.gov Exploring biocatalytic routes to this compound or its derivatives could lead to more sustainable and environmentally friendly production processes. nih.govmdpi.com

Photoredox Catalysis: As mentioned earlier, visible-light photoredox catalysis is a powerful tool for forging new chemical bonds under mild conditions. acs.orgnih.gov Its application in the synthesis of functionalized pyridines is a rapidly growing area. rsc.orgnih.gov This technology could be harnessed to develop novel and efficient synthetic routes to derivatives of this compound that are not accessible through traditional methods.

By embracing these emerging synthetic technologies, the chemical community can ensure that this compound is not only a subject of academic curiosity but also a readily accessible building block for innovation in materials science, agrochemicals, and medicinal chemistry.

Table 2: Comparison of Synthetic Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Classical Batch Synthesis | Well-established, versatile. | Often requires harsh conditions, can be time-consuming, scalability issues. | Provides baseline methods for comparison. |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control of reaction parameters, reduced reaction times. scispace.comnih.gov | Higher initial equipment cost. | Potential for efficient, large-scale, and on-demand synthesis. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, high efficiency. rsc.org | Scalability can be a challenge for some microwave reactors. | Rapid library synthesis for screening and optimization. |

| Biocatalysis | High selectivity (chemo-, regio-, enantio-), mild reaction conditions, environmentally friendly. nih.govnih.gov | Enzymes can be sensitive to reaction conditions, substrate scope may be limited. | Green and sustainable synthesis of the core structure or its derivatives. |

| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways, high functional group tolerance. rsc.orgacs.org | Requires a light source, photocatalyst can be expensive. | Access to novel derivatives through radical-based transformations. |

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-cyano-6-hydroxynicotinate, and how can reaction conditions be systematically optimized?

Methodological Answer: Begin by evaluating existing synthetic pathways (e.g., esterification of 5-cyano-6-hydroxynicotinic acid). Use Design of Experiments (DoE) to optimize parameters such as temperature, solvent polarity, and catalyst loading. Monitor yield and purity via HPLC or GC-MS. Compare results with computational models (e.g., density functional theory for reaction feasibility) to refine conditions. Ensure reproducibility by documenting deviations and conducting triplicate trials .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer: Combine NMR (¹H/¹³C) for functional group analysis, IR for cyano/hydroxy group identification, and mass spectrometry for molecular weight confirmation. For structural elucidation, employ single-crystal X-ray diffraction (SXRD) using SHELX programs (e.g., SHELXL for refinement). Cross-validate spectral data with computational predictions (e.g., Gaussian for IR/NMR simulations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Methodological Answer: Perform hybrid analysis: (1) Re-examine computational parameters (e.g., solvent models, basis sets) to align with experimental conditions. (2) Use high-resolution techniques like 2D NMR (COSY, HSQC) or synchrotron-based SXRD for precise structural data. (3) Validate via independent synthetic routes or isotopic labeling. Document discrepancies in a systematic error log to identify systematic vs. random errors .

Q. What strategies are recommended for assessing the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer: Design kinetic studies using UV-Vis spectroscopy or LC-MS to monitor degradation or intermediate formation. Employ Arrhenius plots to model temperature-dependent reactivity. For pH stability, use buffer systems across a range (e.g., pH 2–12) and analyze via HPLC. Incorporate computational tools like molecular dynamics simulations to predict protonation states and reactive sites .

Q. How can researchers address ethical and safety challenges when handling hazardous intermediates during synthesis?

Methodological Answer: Conduct a risk assessment (e.g., NFPA ratings for intermediates) and implement engineering controls (fume hoods, closed systems). Follow institutional protocols for waste disposal and emergency response. Document safety measures in alignment with ethical guidelines (e.g., minimizing hazardous solvent use via green chemistry principles). Train personnel using standardized data protection and safety modules .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing dose-response or kinetic data involving this compound?

Methodological Answer: Use nonlinear regression (e.g., Hill equation for dose-response curves) or pseudo-first-order kinetics for reaction rate analysis. Apply ANOVA for multi-condition comparisons and Tukey’s post-hoc test for significance. Validate models via residual plots and Akaike Information Criterion (AIC). For high-dimensional data, employ PCA or machine learning algorithms to identify latent variables .

Q. How should researchers synthesize fragmented or contradictory findings from prior studies on this compound?

Methodological Answer: Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use meta-analysis tools (e.g., RevMan) to aggregate data, assessing heterogeneity via I² statistics. Highlight methodological limitations (e.g., inconsistent purity standards) in a bias assessment table. Propose replication studies to validate contentious results .

Ethical and Methodological Rigor

Q. What frameworks ensure ethical rigor in studies exploring novel applications of this compound?

Methodological Answer: Adopt the PICOT framework to structure research questions, focusing on Population (e.g., in vitro models), Intervention (compound concentration), Comparison (control groups), Outcome (efficacy/toxicity), and Time (exposure duration). Submit protocols for institutional review board (IRB) approval, emphasizing data anonymization and compliance with GDPR or HIPAA for sensitive data .

Q. How can researchers mitigate bias in data collection and analysis for this compound?

Methodological Answer: Implement blinding during data acquisition (e.g., randomized sample labeling). Use automated instruments to reduce human error. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Employ independent third-party validation for critical results .

Advanced Structural and Functional Studies

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. Pair with molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to predict interaction sites. Validate via site-directed mutagenesis or competitive assays. Cross-reference with structural databases (PDB) for homologous targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.